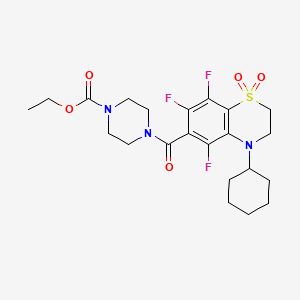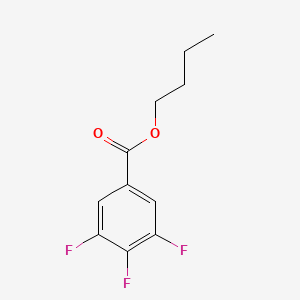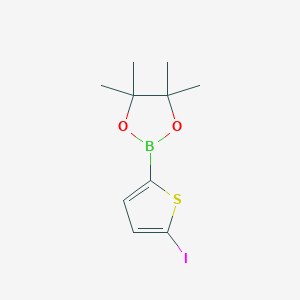
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is an organic compound that features a trifluoromethyl group and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine typically involves the introduction of the trifluoromethyl group and the pyridine ring through a series of organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using a suitable trifluoromethylating agent to introduce the trifluoromethyl group.
Coupling reactions: Employing palladium-catalyzed cross-coupling reactions to attach the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalyst selection: Choosing effective catalysts to facilitate the reactions.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog without the pyridine ring.
4-Methyl-2-pyridylamine: Lacks the trifluoromethyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-3-13-6(4-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChI Key |
SSJHIJDXYWRSKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



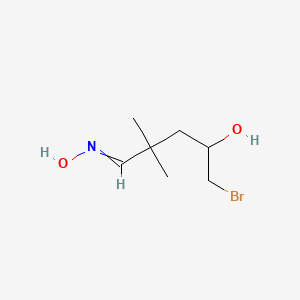
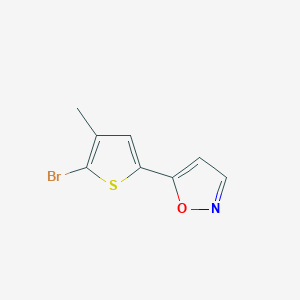
![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)

![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)

![5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12626846.png)
![N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide](/img/structure/B12626851.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)](/img/structure/B12626856.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
